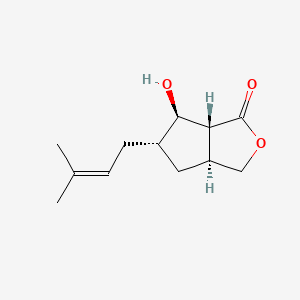

Vibralactone K

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Vibralactone K is a terpenoid natural product isolated from the fungus Boreostereum vibransThis compound has attracted significant attention due to its potent biological activities, including inhibition of pancreatic lipase, which is relevant to fat absorption and obesity treatment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The total synthesis of vibralactone K involves several key steps, including diastereoselective allylation, palladium-catalyzed deallylative lactonization, and aldehyde-selective Wacker oxidation of a terminal alkene . The synthesis typically starts from malonic acid and proceeds through a series of 11 steps to yield the final product with an overall yield of 16% .

Industrial Production Methods: Scale-up fermentation has been used to isolate various vibralactone derivatives, suggesting that similar methods could be applied to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Vibralactone K undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s β-lactone ring is particularly reactive and can participate in ring-opening reactions under acidic or basic conditions .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts for deallylative lactonization, and oxidizing agents for Wacker oxidation . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with modified functional groups, such as hydroxyl, acetyl, and lactyl groups . These derivatives often retain the biological activity of the parent compound and can be used for further studies.

Applications De Recherche Scientifique

Vibralactone K has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it serves as a model compound for studying β-lactone chemistry and developing new synthetic methodologies . In biology and medicine, this compound is studied for its potential as a lipase inhibitor, which could be useful in treating obesity and related metabolic disorders . Additionally, the compound has been investigated for its antimicrobial properties and its ability to inhibit the growth of pathogenic bacteria .

Mécanisme D'action

The mechanism of action of vibralactone K involves the inhibition of pancreatic lipase, an enzyme crucial for the digestion and absorption of dietary fats . The compound binds to the active site of the enzyme, preventing it from hydrolyzing triglycerides into free fatty acids and monoglycerides. This inhibition reduces fat absorption and can lead to weight loss. This compound also targets caseinolytic peptidases (ClpP1 and ClpP2) in pathogenic bacteria, disrupting their protein degradation pathways and inhibiting bacterial growth .

Comparaison Avec Des Composés Similaires

Similar Compounds: Vibralactone K is part of a family of related compounds, including vibralactone A, B, C, D, E, F, and T . These compounds share a similar β-lactone-fused bicyclic core but differ in their functional groups and side chains.

Uniqueness: What sets this compound apart from its analogues is its specific biological activity and the presence of unique functional groups that confer distinct chemical reactivity and biological properties. For example, vibralactone A is known for its potent lipase inhibitory activity, while vibralactone T has been studied for its antimicrobial properties .

Propriétés

Formule moléculaire |

C12H18O3 |

|---|---|

Poids moléculaire |

210.27 g/mol |

Nom IUPAC |

(3aR,4R,5S,6aS)-4-hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one |

InChI |

InChI=1S/C12H18O3/c1-7(2)3-4-8-5-9-6-15-12(14)10(9)11(8)13/h3,8-11,13H,4-6H2,1-2H3/t8-,9+,10+,11+/m0/s1 |

Clé InChI |

SCJICIQXRZEFQL-LNFKQOIKSA-N |

SMILES isomérique |

CC(=CC[C@H]1C[C@@H]2COC(=O)[C@H]2[C@@H]1O)C |

SMILES canonique |

CC(=CCC1CC2COC(=O)C2C1O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13825446.png)

![1-(1,3-benzodioxol-5-yl)-4-[2-(3,4,5-trimethoxyphenyl)ethyl]piperazine;dihydrochloride](/img/structure/B13825453.png)

![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)

![2-(4-Methoxyphenoxy)-1-{4-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}ethanone](/img/structure/B13825508.png)